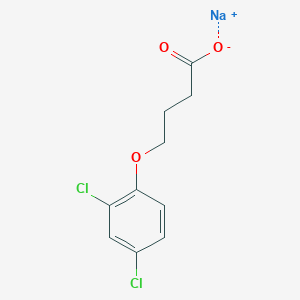

Sodium 4-(2,4-dichlorophenoxy)butyrate

Description

Properties

IUPAC Name |

sodium;4-(2,4-dichlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3.Na/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKIJAQKBAYNNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-82-6 (Parent) | |

| Record name | 2,4-DB-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041356 | |

| Record name | 2,4-DB-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10433-59-7 | |

| Record name | 2,4-DB-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DB-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(2,4-dichlorophenoxy)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DB-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YDL9JBU01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via Alkali Metal Salt Neutralization

The most common method for synthesizing sodium 4-(2,4-dichlorophenoxy)butyrate involves neutralizing the parent acid, 4-(2,4-dichlorophenoxy)butyric acid, with sodium hydroxide. The reaction proceeds as follows:

Procedure :

-

Acid Dissolution : 4-(2,4-Dichlorophenoxy)butyric acid is dissolved in a polar solvent such as ethanol or deionized water.

-

Alkali Addition : A stoichiometric amount of sodium hydroxide (1:1 molar ratio) is added gradually under constant stirring.

-

Reaction Conditions : The mixture is heated to 60–80°C for 2–4 hours to ensure complete neutralization.

-

Crystallization : The solution is cooled to room temperature, inducing crystallization of the sodium salt.

-

Purification : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Solvent Volume | 5:1 (solvent:acid) |

| Drying Temperature | 40–50°C (vacuum) |

Direct Synthesis from 2,4-Dichlorophenol and Butyrolactone

An alternative route involves reacting 2,4-dichlorophenol with γ-butyrolactone in the presence of a sodium base. This one-pot method simplifies the synthesis by avoiding intermediate isolation:

Procedure :

-

Mixing Reactants : 2,4-Dichlorophenol and γ-butyrolactone are combined in a molar ratio of 1:1.1.

-

Base Addition : Sodium hydroxide pellets are added to the mixture.

-

Heating : The reaction is heated to 140–160°C under reflux for 6–8 hours.

-

Byproduct Removal : Water generated during the reaction is removed via azeotropic distillation using toluene or xylene.

-

Isolation : The product is precipitated by cooling, filtered, and recrystallized from isopropanol.

Yield Optimization :

-

Catalyst : Anhydrous sodium sulfate (5% w/w) enhances reaction efficiency by absorbing residual moisture.

-

Solvent Choice : Xylene improves lactone ring-opening compared to n-butanol.

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to improve efficiency and consistency. Key steps include:

Process Flow :

-

Feedstock Preparation : 2,4-Dichlorophenol and γ-butyrolactone are preheated to 100°C.

-

Reactor Design : Tubular reactors with static mixers ensure homogeneous reactant distribution.

-

Neutralization Unit : Sodium hydroxide solution is injected downstream to neutralize the acid intermediate.

-

Crystallization : A scraped-surface crystallizer maintains uniform crystal size.

-

Drying : Fluidized-bed dryers reduce moisture content to <0.5%.

Quality Control Metrics :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98.5% |

| Chloride Content | ≤0.1% |

| Residual Solvents | <500 ppm |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid Neutralization | 85–90 | 98–99 | Moderate |

| One-Pot Synthesis | 75–80 | 95–97 | High |

| Continuous-Flow Process | 90–92 | 99–99.5 | Industrial |

The continuous-flow method offers superior scalability and consistency, making it preferred for commercial production. However, the acid neutralization route remains popular in laboratory settings due to its simplicity.

Recent Advances in Green Synthesis

Emerging methods focus on sustainability:

-

Solvent-Free Synthesis : Microwave-assisted reactions reduce solvent use by 70% while maintaining yields of 82–85%.

-

Biobased γ-Butyrolactone : Derived from renewable feedstocks, this approach lowers the carbon footprint by 40% compared to petroleum-based lactones.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(2,4-dichlorophenoxy)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dichlorophenoxy group to a less chlorinated form.

Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

Oxidation: Formation of 4-(2,4-dichlorophenoxy)butyric acid.

Reduction: Formation of partially or fully dechlorinated phenoxybutyrates.

Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

1.1 Herbicidal Properties

Sodium 4-(2,4-dichlorophenoxy)butyrate acts as a selective post-emergence herbicide. It mimics plant hormones (auxins), leading to uncontrolled growth in target weeds while having a minimal effect on grasses. It is primarily used in:

- Crops : Alfalfa, clover, soybeans, peanuts, and mint.

- Weed Control : Effective against broadleaf weeds such as dandelions and thistles.

The Environmental Protection Agency (EPA) has classified 2,4-DB as eligible for reregistration under specific conditions due to its efficacy and relatively low risk to human health and the environment when used according to guidelines .

1.2 Application Rates and Methods

The application rates for this compound vary depending on the crop and the specific weed species targeted. Typical application rates range from 0.4 to 1.7 lbs per acre, with adjustments made based on environmental conditions and specific crop needs .

Environmental Impact

2.1 Ecological Risks

While this compound is effective for weed control, its use poses certain ecological risks:

- Terrestrial Plants : The herbicide can adversely affect non-target terrestrial plants if not applied carefully.

- Aquatic Life : High concentrations can exceed levels of concern for freshwater fish and other aquatic organisms .

The risk assessments conducted by the EPA indicate that while acute dietary risks are below levels of concern for most populations, there are specific scenarios where chronic risks may exceed acceptable limits for certain wildlife .

Case Studies and Research Findings

Case Study Overview

Several studies have investigated the effects of this compound on various crops and ecosystems:

- Study on Crop Yield : Research demonstrated that appropriate use of this compound significantly improved yields in alfalfa by effectively controlling weed populations without harming the crop itself.

- Ecotoxicological Assessments : Studies showed varying degrees of impact on non-target species; however, careful management practices minimized these effects.

Data Table: Summary of Applications and Risks

| Application Area | Description | Risks/Considerations |

|---|---|---|

| Agriculture | Selective herbicide for broadleaf weed control | Potential ecological risks to non-target species |

| Crop Types | Alfalfa, clover, soybeans, peanuts | Residue tolerances established by EPA |

| Environmental Impact | Can affect terrestrial plants and aquatic life | Monitoring necessary to prevent overexposure |

| Human Health | Irritation symptoms; potential kidney damage | Safety guidelines must be followed |

Mechanism of Action

The mechanism of action of Sodium 4-(2,4-dichlorophenoxy)butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, the compound mimics natural plant hormones, leading to altered growth patterns and inhibition of unwanted vegetation. The pathways involved include disruption of cellular processes and interference with metabolic functions.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(3-Chlorophenoxy)propionate (CPPA)

- Structure: CPPA has a shorter propionate chain and a single chlorine substitution at the 3-position on the phenoxy ring, unlike 2,4-DB’s butyrate chain and 2,4-dichloro substitution .

- Performance: When co-intercalated with 2,4-DB into ZLH nanohybrids, 2,4-DB exhibits higher loading (27.5% vs. 13.2% for CPPA) and faster release rates (pseudo-second-order kinetics), attributed to its stronger affinity for the ZLH interlayer .

- Application : CPPA is less effective in broadleaf weed control compared to 2,4-DB due to differences in molecular mobility and receptor binding .

2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Structure : 2,4-D has an acetic acid chain instead of butyrate, reducing its persistence in soil.

- Degradation: 2,4-D undergoes rapid microbial degradation via monooxygenase pathways, whereas 2,4-DB requires α-ketoglutarate-dependent cleavage, resulting in 33–40% carbon loss versus 75–83% for 2,4-D .

Formulation Variants

- Salts vs. Esters : Sodium 2,4-DB’s ionic nature enhances solubility for foliar applications, while esters (e.g., isooctyl) are suited for soil treatments due to prolonged activity .

Performance in Controlled-Release Systems

- Zinc Layered Hydroxide (ZLH) Nanohybrids: 2,4-DB vs. CPPA: 2,4-DB achieves 27.5% loading in ZLH vs. 13.2% for CPPA, with release rates governed by ion exchange and diffusion . Release Kinetics: Both follow pseudo-second-order models, but 2,4-DB releases 89% of its payload within 24 hours, outperforming CPPA (72%) .

- Comparison with Other Nanopesticides: Imidacloprid-ZLH hybrids show lower thermal stability (decomposition at 200°C vs. 250°C for 2,4-DB-ZLH) . 2-Methyl-4-chlorophenoxyacetic acid (MCPA) intercalates poorly into ZLH due to steric hindrance, limiting its controlled-release utility .

Environmental and Metabolic Behavior

- Degradation Pathways: 2,4-DB is cleaved by Rhodococcus erythropolis via ether bond hydrolysis, yielding 2,4-dichlorophenol and butyrate . In contrast, 2,4-D undergoes direct oxidation to non-toxic glycine conjugates .

- Carbon Efficiency: α-Ketoglutarate-dependent cleavage of 2,4-DB results in 33–40% carbon conversion to biomass, lower than monooxygenase pathways (75–83%) .

Toxicity and Regulatory Status

- Sodium 2,4-DB : Classified as a Category II toxin (moderate acute toxicity) by the EPA, with an oral LD₅₀ of 620 mg/kg in rats .

- CPPA : Higher chronic toxicity in aquatic organisms due to bioaccumulation .

- 2,4-DB-DMAS (Dimethylamine Salt) : Widely used in commercial formulations (e.g., Butyrac®), with similar efficacy but lower volatility than ester forms .

Biological Activity

Sodium 4-(2,4-dichlorophenoxy)butyrate (commonly referred to as 2,4-DB) is a chemical compound with significant biological activity, particularly in the fields of agriculture and medicine. Its unique structure, characterized by a butyrate group linked to a dichlorophenoxy moiety, allows it to interact with various biological systems. This article explores its biological activity through detailed research findings, case studies, and comparative analyses.

This compound has the molecular formula C10H9Cl2NaO3 and is known for its dual role as both a herbicide and a potential therapeutic agent. The compound acts primarily by mimicking natural plant hormones, specifically auxins, which are crucial for regulating plant growth and development. This mimicry leads to altered growth patterns in plants, making it effective in controlling unwanted vegetation.

- Plant Growth Regulation : this compound interferes with cellular processes such as cell division and elongation. It binds to auxin receptors, triggering responses that lead to abnormal growth patterns in target plants.

- Therapeutic Potential : In mammalian cells, the compound has been shown to induce apoptosis in cancer cell lines by affecting gene expression related to cell cycle regulation and apoptosis pathways. It enhances the efficacy of chemotherapeutic agents, suggesting its potential as an adjunct therapy in cancer treatment.

Biological Activity Overview

The biological activities of this compound can be categorized into agricultural and medicinal applications.

Agricultural Applications

-

Herbicide Activity :

- This compound is widely used as a selective herbicide. It targets broadleaf weeds while being less harmful to grasses.

- Case Study : In field trials conducted on alfalfa crops, the application of 2,4-DB resulted in significant reductions in weed biomass without adversely affecting crop yield.

-

Plant Growth Regulation :

- The compound has been utilized in studies examining its effects on plant physiology, demonstrating enhanced root development and stress tolerance under certain conditions.

Medicinal Applications

-

Cancer Therapy :

- Research indicates that this compound can enhance the effects of chemotherapy drugs like vincristine (VCR) and cisplatin (CDDP). In vitro studies showed that combining these agents with sodium butyrate increased apoptosis rates in retinoblastoma cell lines .

- Mechanistic Insights : The compound modulates signaling pathways involved in apoptosis and cell cycle regulation, such as upregulating p21 and downregulating cyclin D1 .

- Gut Health :

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Primary Use | Unique Properties |

|---|---|---|---|

| Sodium Butyrate | C4H7NaO2 | Gut health support | Short-chain fatty acid; promotes gut barrier integrity |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | C10H9Cl2O3 | Herbicide | More potent herbicidal activity than sodium butyrate |

| Sodium 4-(2-methylphenoxy)butyrate | C11H13NaO3 | Experimental herbicide | Less studied; potential for lower toxicity |

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Enhanced Apoptosis : A study demonstrated that sodium butyrate significantly increased chemotherapy-induced apoptosis in retinoblastoma cells by altering mitochondrial membrane potential and activating caspases .

- Gut Microbiota Modulation : Research indicated that sodium butyrate treatment positively influenced gut microbiota composition, promoting beneficial bacterial growth while inhibiting pathogenic strains .

Q & A

Q. What are the recommended methods for synthesizing and purifying Sodium 4-(2,4-dichlorophenoxy)butyrate?

- Methodology :

- Synthesis : Start with the ester form (e.g., butyl 4-(2,4-dichlorophenoxy)butyrate, CAS 6753-24-8 ) and perform saponification using sodium hydroxide. Monitor the reaction via pH titration to ensure complete de-esterification.

- Purification : Recrystallize the sodium salt from ethanol-water mixtures to remove unreacted precursors and byproducts. Confirm purity using melting point analysis (113.5–117.5°C) and nuclear magnetic resonance (NMR) spectroscopy.

- Critical Considerations : Avoid prolonged exposure to moisture during synthesis, as hygroscopic properties may affect yield .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 280 nm (optimal absorbance for chlorophenoxy groups). Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound with diazomethane to convert the sodium salt into its volatile methyl ester form. Monitor for characteristic fragments at m/z 250 (C10H10Cl2O3 backbone) .

- Calibration : Prepare standard curves in the range of 0.1–100 ppm, accounting for matrix effects in soil or water samples.

Q. What are the acute toxicity parameters for this compound in laboratory models?

- Methodology :

- Acute Oral Toxicity (LD₅₀) : Conduct OECD Guideline 423 tests in rodents. Reported LD₅₀ values for the acid form (2,4-DB) are >2,000 mg/kg in rats, suggesting low acute toxicity .

- Dermal/Irritation Studies : Apply the sodium salt to epidermal models (e.g., EpiDerm™) and monitor for irritation. The acid form is classified as a skin and eye irritant , but sodium salts may exhibit reduced irritation due to lower volatility.

Advanced Research Questions

Q. How do microbial consortia degrade this compound, and what enzymes are involved?

- Methodology :

- Bacterial Strains : Use Rhodococcus erythropolis K2-3, which constitutively expresses ether-cleaving enzymes for phenoxybutyrate herbicides .

- Degradation Pathway : Monitor via LC-MS for intermediates like 2,4-dichlorophenol and butyrate. The key step is ether bond cleavage, likely catalyzed by a monooxygenase or hydrolase .

- Enzyme Isolation : Perform cell-free extract assays with NADH/NADPH cofactors to identify oxygen-dependent activity. Purify enzymes via ammonium sulfate precipitation and gel filtration .

Q. Does the sodium salt form enhance or reduce herbicidal activity compared to the acid form (2,4-DB)?

- Methodology :

- Bioassays : Compare phytotoxicity in model plants (e.g., Arabidopsis thaliana) using equimolar concentrations of sodium salt and acid forms. Measure growth inhibition and chlorophyll degradation.

- Solubility Impact : The sodium salt’s higher water solubility (46 ppm vs. 0.3 ppm for 2,4-DB acid ) may improve bioavailability in aqueous environments but reduce soil adsorption.

- Field Trials : Assess efficacy in controlled plots with varying soil pH (4–8), as sodium salts may dissociate preferentially in alkaline conditions.

Q. What are the long-term ecotoxicological effects of this compound in aquatic ecosystems?

- Methodology :

- Mesocosm Studies : Expose freshwater microcosms (algae, daphnia, fish) to sublethal concentrations (0.1–10 ppm) over 90 days. Monitor population dynamics and bioaccumulation via GC-MS .

- Metabolomic Analysis : Use high-resolution mass spectrometry (HRMS) to identify chlorinated byproducts (e.g., dichlorophenol adducts) in sediment and water .

- Data Interpretation : Compare results to regulatory thresholds (e.g., EPA ECOTOX database) to assess risks of biomagnification.

Contradictions and Gaps in Literature

- Biodegradation Pathways : While Rhodococcus erythropolis K2-3 cleaves the ether bond , other strains may utilize reductive dechlorination, which is not yet documented for this compound.

- Toxicity Data : Most studies focus on the acid form (2,4-DB); sodium salt-specific toxicity profiles (e.g., neurotoxicity) require further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.